

2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane molecular structure and functional groups

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

2-(3,4-

Compound Name: *Epoxycyclohexyl)ethyltrimethoxysilane*

ane

Cat. No.: B1216649

[Get Quote](#)

An In-depth Technical Guide to **2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane**: Molecular Structure, Functional Groups, and Applications

Introduction

2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane (CAS No: 3388-04-3) is a bifunctional organosilane that serves as a critical molecular bridge between inorganic and organic materials.^[1] Its unique structure, featuring a reactive cycloaliphatic epoxy group and a hydrolyzable trimethoxysilane moiety, enables its function as a versatile adhesion promoter, crosslinking agent, and surface modifier.^{[1][2][3]} This guide provides a detailed examination of its molecular architecture, the distinct roles of its functional groups, and its practical applications in advanced materials science.

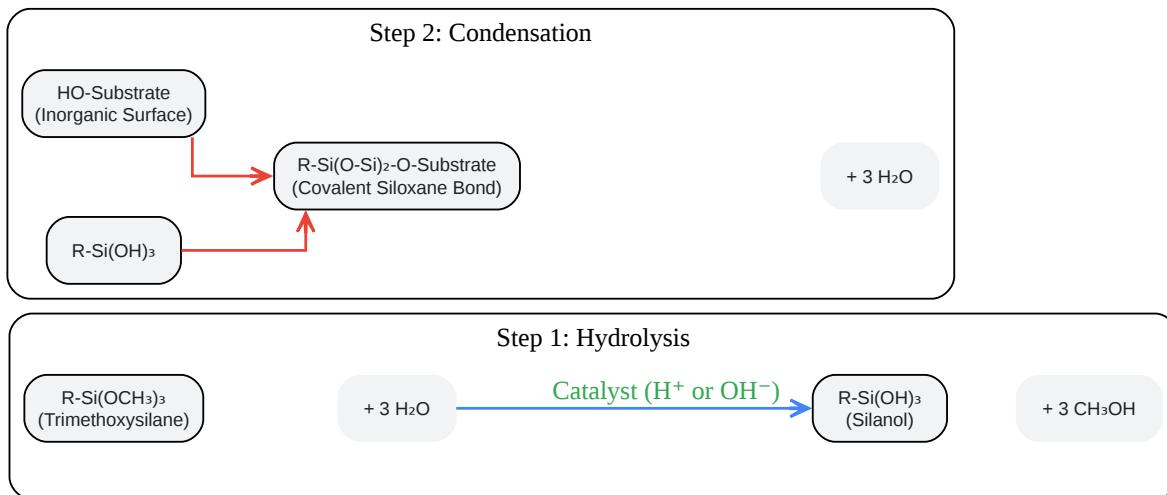
Molecular Structure and Physicochemical Properties

The compound's molecular formula is C₁₁H₂₂O₄Si, with a molecular weight of approximately 246.38 g/mol.^{[4][5]} Structurally, it consists of a trimethoxysilyl group attached via an ethyl linker to a cyclohexyl ring containing an epoxide (oxirane) function.^{[4][6]} This dual-ended structure is the foundation of its utility as a coupling agent.^[7] The molecule is typically a colorless to light yellow liquid, soluble in common organic solvents but reactive with water.^{[2][6][8]}

Table 1: Physicochemical Properties of **2-(3,4-Epoxy cyclohexyl)ethyltrimethoxysilane**

Property	Value	Source(s)
CAS Number	3388-04-3	[4][9][10]
Molecular Formula	C ₁₁ H ₂₂ O ₄ Si	[4][5][8]
Molecular Weight	246.38 g/mol	[1][4][5]
Appearance	Colorless, transparent liquid	[4][6][8]
Boiling Point	~285-310 °C	[1][4][6]
Density (at 25°C)	~1.065 g/cm ³	[1][2][5]
Refractive Index (at 20°C)	~1.449 - 1.451	[1][5][6]
Flash Point	~105 - 146 °C	[2][5][6]

Analysis of Functional Groups and Reactivity


The distinct reactivity of **2-(3,4-Epoxy cyclohexyl)ethyltrimethoxysilane** stems from its two primary functional groups, which can react independently and under different conditions.

The Trimethoxysilane Group: The Inorganic Anchor

The trimethoxysilane [-Si(OCH₃)₃] end of the molecule is responsible for forming robust covalent bonds with inorganic substrates such as glass, metals, and mineral fillers.[6][7] This bonding occurs through a two-step hydrolysis and condensation mechanism:

- **Hydrolysis:** In the presence of water, the three methoxy groups (-OCH₃) hydrolyze to form reactive silanol groups (-Si-OH) and methanol as a byproduct.[6][7][11] This reaction is catalyzed by either acid or base.[12]
- **Condensation:** The newly formed silanol groups are highly reactive and will condense with hydroxyl groups present on the surface of inorganic materials (e.g., Si-OH on a glass surface), forming stable, covalent siloxane bonds (Si-O-Substrate). Additionally, they can self-condense with other silanol groups to form a durable polysiloxane network at the interface.[6][7]

This process effectively grafts the molecule onto the inorganic surface, creating a new organic-receptive layer.

[Click to download full resolution via product page](#)

Hydrolysis and condensation of the trimethoxysilane group.

The Epoxyhexyl Group: The Organic Link

The epoxyhexyl group is a strained three-membered ring containing an oxygen atom.^[6] This ring strain makes it susceptible to ring-opening reactions by a wide range of nucleophiles found in organic polymers, such as amines, hydroxyls, and carboxylic acids.^{[6][7]} This reaction forms a stable covalent bond between the silane and the organic resin matrix. The cycloaliphatic nature of this epoxy group, compared to glycidyl-type epoxies, imparts superior UV stability and thermal resistance, making it ideal for non-yellowing coatings and outdoor applications.^[3]

Core Applications in Materials Science

The dual functionality of this silane makes it an indispensable additive in numerous fields:

- Coatings, Adhesives, and Sealants: It is widely used as an adhesion promoter to improve the bond between a coating or adhesive and an inorganic substrate like glass or metal.[2][3][6][8] This enhances durability, weather resistance, and prevents delamination.
- Composite Materials: In fiber-reinforced plastics (e.g., fiberglass) and mineral-filled composites, it acts as a coupling agent at the filler-resin interface.[2][8] This improves stress transfer from the resin to the reinforcement, significantly enhancing mechanical properties like tensile and flexural strength.[3]
- Electronics: It is used to enhance the adhesion and reliability of epoxy molding compounds (EMC) and other packaging materials for semiconductors and printed circuit boards, improving moisture resistance and dielectric properties.[2][3]
- Sol-Gel Processes: The silane is a precursor in the synthesis of hybrid organic-inorganic materials and can be used to create epoxy-functionalized silica particles with high positive Zeta potential for applications in catalysis and photonics.[4][5]

Experimental Protocol: Surface Modification of Glass Substrates

This protocol details a standard procedure for applying **2-(3,4-Epoxy)cyclohexyl)ethyltrimethoxysilane** to a glass surface to promote adhesion for a subsequent epoxy-based coating.

Objective: To create a covalently-bonded silane layer on a glass substrate, rendering the surface organo-reactive.

Materials:

- Glass slides or substrates
- **2-(3,4-Epoxy)cyclohexyl)ethyltrimethoxysilane**
- Ethanol (95%)
- Deionized water

- Acetic acid (glacial)
- Detergent solution
- Beakers, graduated cylinders
- Oven

Methodology:

- Substrate Cleaning (Critical Step):
 - Thoroughly wash the glass slides with a detergent solution to remove organic contaminants.
 - Rinse extensively with deionized water.
 - Immerse the slides in a piranha solution (use extreme caution) or treat with an oxygen plasma cleaner to remove residual organics and generate surface hydroxyl (-OH) groups. The presence of these hydroxyl groups is essential for the condensation reaction.
 - Rinse again with deionized water and dry completely in an oven at 110°C for 30 minutes.
- Preparation of Silane Solution:
 - In a beaker, prepare a 95% ethanol / 5% water solution (by volume). For example, mix 95 mL of ethanol with 5 mL of deionized water. The water is required for the hydrolysis of the methoxy groups.
 - Adjust the pH of the solution to approximately 4.5-5.5 by adding a few drops of acetic acid. This acidic condition catalyzes the hydrolysis reaction.[\[12\]](#)
 - Add **2-(3,4-Epoxy cyclohexyl)ethyltrimethoxysilane** to the acidified alcohol-water solution to a final concentration of 1-2% by volume.
 - Stir the solution for at least 15-30 minutes. This "pre-hydrolysis" time allows the silane molecules to hydrolyze into their reactive silanol form.

- Application to Substrate:
 - Immerse the clean, dry glass slides into the silane solution for 2-3 minutes. Alternatively, the solution can be wiped or sprayed onto the surface.
 - This allows the hydrolyzed silanol groups to align with and approach the hydroxyl groups on the glass surface.
- Rinsing and Curing:
 - Remove the slides from the solution and rinse briefly with pure ethanol to remove any excess, unreacted silane.
 - Cure the treated slides in an oven at 110-120°C for 15-30 minutes. The heat provides the energy needed to drive the condensation reaction, forming stable Si-O-Si bonds between the silane and the glass surface, and also promoting self-condensation between adjacent silane molecules.
- Final Surface:
 - The glass substrate is now functionalized with a layer of silane molecules, with the epoxy groups oriented away from the surface, ready to react with an applied epoxy resin or other organic material.

Conclusion

2-(3,4-Epoxy cyclohexyl)ethyltrimethoxysilane is a powerful molecular tool for materials scientists and engineers. By understanding the distinct chemical roles of its epoxy and trimethoxysilane functionalities, researchers can effectively engineer robust interfaces between disparate materials. This capability leads to the development of higher-performance coatings, adhesives, and composites with enhanced durability, strength, and reliability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Supplier of 2-(3,4-EPOXYCYCLOHEXYL)-ETHYLTRIMETHOXYSILANE | Bulk Manufacturer & Distributor [silsource.com]
- 2. innospk.com [innospk.com]
- 3. 2-(3,4-Epoxy cyclohexyl)ethyltrimethoxysilane Cas 3388-04-3 | A-186 silane [cfmats.com]
- 4. Buy 2-(3,4-Epoxy cyclohexyl)ethyltrimethoxysilane | 3388-04-3 [smolecule.com]
- 5. 2-(3,4-EPOXYCYCLOHEXYL)ETHYLTRIMETHOXYSILANE | [gelest.com]
- 6. [2-(3,4-Epoxy cyclohexyl)Ethyl]Trimethoxysilane | Cycloaliphatic Silane Manufacturer [silane-chemical.com]
- 7. 2-(3,4-Epoxy cyclohexyl)ethyl(methyl)dimethoxysilane | 97802-57-8 | Benchchem [benchchem.com]
- 8. [2-(3,4-epoxy cyclohexyl)ethyl]trimethoxysilane - Buy Cas No.:3388-04-3, EC No.:222-217-1, fiberglass and resin Product on Anhui Elite Industrial Co.,ltd [ahelite.com]
- 9. [2-(3,4-Epoxy cyclohexyl)Ethyl]Trimethoxysilane MSDS/SDS | Supplier & Distributor [njalchemist.com]
- 10. calpaclab.com [calpaclab.com]
- 11. gelest.com [gelest.com]
- 12. brinkerlab.unm.edu [brinkerlab.unm.edu]
- To cite this document: BenchChem. [2-(3,4-Epoxy cyclohexyl)ethyltrimethoxysilane molecular structure and functional groups]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1216649#2-3-4-epoxy-cyclohexyl-ethyltrimethoxysilane-molecular-structure-and-functional-groups>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com